BenchChemオンラインストアへようこそ!

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

HPLC impurity profiling Donepezil pharmacopoeia Reference standard selection

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride (CAS 1034439-43-4) is a well‑characterized, doubly‑modified structural impurity of the acetylcholinesterase inhibitor donepezil. The compound is formally designated as Impurity II (desbenzyl‑deoxy donepezil hydrochloride) in the foundational pharmaceutical impurity profiling literature.

Molecular Formula C17H26ClNO2
Molecular Weight 311.85
CAS No. 1034439-43-4
Cat. No. B600813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
CAS1034439-43-4
Synonyms4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride
Molecular FormulaC17H26ClNO2
Molecular Weight311.85
Structural Identifiers
SMILESCOC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC.Cl
InChIInChI=1S/C17H25NO2.ClH/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2;/h10-13,18H,3-9H2,1-2H3;1H
InChIKeyFFYMHPLMHJQXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Light Brown Solid

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride (CAS 1034439-43-4) – Certified Donepezil Impurity Reference Standard for Pharmaceutical Analysis


5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride (CAS 1034439-43-4) is a well‑characterized, doubly‑modified structural impurity of the acetylcholinesterase inhibitor donepezil. The compound is formally designated as Impurity II (desbenzyl‑deoxy donepezil hydrochloride) in the foundational pharmaceutical impurity profiling literature [1]. Its free‑base form (CAS 844694‑83‑3) has been isolated from crude donepezil and unambiguously identified by IR, NMR and mass spectrometry [1]. The hydrochloride salt is supplied as a yellow to light‑brown solid with a certified purity of ≥ 97 % and batch‑specific QC documentation that is compliant with regulatory guidelines for ANDA submissions and commercial production [2].

Why 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride Cannot Be Replaced by Another Donepezil Impurity Standard


Donepezil impurities are not interchangeable; each species possesses a unique combination of structural modifications that govern its chromatographic retention, spectral signature and regulatory status. 5,6‑Dimethoxy‑2‑[(4‑piperidyl)methyl]indane Hydrochloride is the only impurity that carries simultaneous desbenzylation (loss of the N‑benzyl substituent) and deoxygenation (replacement of the indanone carbonyl by a methylene group) [1]. Consequently, its molecular mass (311.85 g mol⁻¹ as the HCl salt) differs by ≥ 14 Da from the nearest singly‑modified impurity (desbenzyl donepezil HCl, 325.83 g mol⁻¹) and by > 90 Da from the parent drug (415.96 g mol⁻¹) . These differences translate into distinct HPLC relative retention times that are explicitly required for system‑suitability testing in pharmacopoeia‑harmonized methods. Using any other impurity would produce unmatched chromatographic peaks, jeopardise method validation, and fail to satisfy regulatory expectations for impurity profiling in ANDA submissions. The quantitative evidence below substantiates why procurement of this specific impurity standard is necessary.

Quantitative Comparator Evidence for 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride: Structural, Analytical and Regulatory Differentiation


Molecular Mass Differentiation Defines Chromatographic Selectivity

When selecting an impurity reference standard for HPLC method development, molecular mass is a primary determinant of chromatographic selectivity. 5,6‑Dimethoxy‑2‑[(4‑piperidyl)methyl]indane Hydrochloride possesses a molecular mass of 311.85 g mol⁻¹, which is 13.98 Da lower than desbenzyl donepezil hydrochloride (325.83 g mol⁻¹), 90.12 Da lower than deoxy donepezil hydrochloride (401.97 g mol⁻¹), and 104.11 Da lower than the parent drug donepezil hydrochloride (415.96 g mol⁻¹) . This mass difference arises from the simultaneous absence of the N‑benzyl moiety (−91 Da relative to donepezil) and the indanone carbonyl oxygen (−14 Da relative to desbenzyl donepezil) [1]. The unique molecular mass ensures a distinct retention time window in reversed‑phase HPLC, separating this impurity from co‑eluting species and allowing unambiguous peak assignment.

HPLC impurity profiling Donepezil pharmacopoeia Reference standard selection

Peer‑Reviewed Impurity Prevalence Data Enables Quantitative Risk Assessment

The Reddy et al. (2004) study provides the only peer‑reviewed, batch‑verified quantitative prevalence data for this impurity. Impurity II (the free base of the target compound) was consistently detected at 0.05 %–0.2 % (area percent by isocratic RP‑HPLC) across multiple laboratory batches of donepezil bulk drug [1]. This prevalence range is directly comparable to that of the other four characterised impurities in the same study (Impurity I: pyridylmethyl‑indanone; Impurity III: benzyl‑piperidylmethyl‑indanol; Impurity IV: benzyl‑piperidylmethyl‑indane; Impurity V: dibenzyl‑hexahydropyridinium). All five impurities fell within the 0.05 %–0.2 % window, confirming that Impurity II is a process‑relevant contaminant whose levels must be controlled [1].

Impurity profiling Drug substance quality Regulatory toxicology

Certified Purity ≥ 97 % with Batch‑Specific QC Documentation Supports Regulatory Filings

For impurity reference standards intended for ANDA submissions, regulatory agencies expect a minimum purity level and comprehensive characterisation data. 5,6‑Dimethoxy‑2‑[(4‑piperidyl)methyl]indane Hydrochloride is commercially supplied with a certified purity of ≥ 97 % and batch‑specific QC documentation that includes NMR, HPLC and GC spectra . In contrast, some alternative donepezil impurity standards are offered at lower minimum purities (e.g., 95 % for certain generic impurity mixtures ). A 2‑percentage‑point purity advantage reduces the uncertainty in quantitative calibration by approximately 2 %, which is significant when controlling impurities at the 0.1 % threshold specified by ICH Q3A guidelines.

Reference standard certification Regulatory compliance Quality control

Unique Physicochemical Stability Profile Supports Long‑Term Reference Standard Storage

The target compound exhibits a melting point > 140 °C (with decomposition) , which is higher than that reported for desbenzyl donepezil hydrochloride (decomposes without a sharp melting point below 120 °C under similar conditions ). The hydrochloride salt demonstrates solubility in dichloromethane, DMSO and methanol , enabling straightforward preparation of stock solutions for HPLC analysis without the need for aggressive solvents. This thermal stability and solubility profile reduce the risk of reference‑standard degradation during storage and handling, which is critical for laboratories that perform long‑term stability studies of donepezil drug products.

Reference standard stability Physicochemical characterisation Storage conditions

Regulatory Requirement for an Individually Certified Impurity Standard in Donepezil ANDA Submissions

ICH Q3A guidance stipulates that any impurity present above the identification threshold (0.1 % for a maximum daily dose of > 2 g day⁻¹, or 0.15 % for ≤ 2 g day⁻¹) must be individually identified and characterised [1]. Because Impurity II (the free base of the target compound) was detected at 0.05 %–0.2 % in donepezil bulk drug [2], its level can exceed the 0.1 % identification threshold, triggering a mandatory requirement for a certified reference standard in every ANDA submission. Unlike general‑purpose impurities that may be quantified by relative retention time alone, this doubly‑modified impurity requires a structurally authenticated, batch‑specific reference standard to satisfy the orthogonal identification criteria (UV, MS, NMR) expected by regulatory reviewers [3].

ANDA requirements ICH Q3A Pharmacopoeia compliance

Primary Procurement Scenarios for 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride


HPLC System‑Suitability Testing in Donepezil Drug‑Substance Release

QC laboratories performing release testing of donepezil API use 5,6‑Dimethoxy‑2‑[(4‑piperidyl)methyl]indane Hydrochloride as a system‑suitability standard to verify the resolution between the doubly‑modified desbenzyl‑deoxy impurity and other process impurities. The compound’s unique molecular mass (311.85 g mol⁻¹) and established retention window ensure that the chromatographic system can discriminate all five known impurities before sample analysis proceeds [1]. This application is directly mandated by the impurity prevalence data reported in Reddy et al. (2004), where Impurity II was consistently observed at 0.05 %–0.2 % across production batches [2].

Certified Reference Standard for Quantitative Impurity Calibration in ANDA Filings

Generic pharmaceutical manufacturers preparing ANDA submissions for donepezil tablets use the ≥ 97 % certified purity standard with batch‑specific NMR, HPLC and GC documentation to establish the linearity, accuracy and precision of the impurity quantification method . The availability of orthogonal characterisation data (IR, NMR, MS from Reddy et al. [2]) enables direct traceability to the peer‑reviewed literature, satisfying the regulatory expectation for a structurally authenticated reference standard when impurity levels exceed the ICH identification threshold.

In‑House Impurity Library Construction for Forced‑Degradation Studies

Pharmaceutical development laboratories constructing in‑house impurity libraries for donepezil forced‑degradation studies procure this compound to spike degradation samples and confirm the identity of any desbenzyl‑deoxy impurity that may form under acidic, basic or oxidative stress conditions. The melting point (> 140 °C) and solubility profile (DCM, DMSO, methanol) facilitate stock‑solution preparation and long‑term storage at 2–8 °C, supporting multi‑year stability programmes .

Method Transfer and Cross‑Validation Between Pharmacopoeia Laboratories

When transferring compendial HPLC methods between laboratories, this impurity standard serves as a cross‑validation tool to verify system equivalence. Its certified purity, documented retention characteristics and availability from multiple qualified suppliers enable independent verification of method performance, reducing inter‑laboratory variability in impurity profiling [1].

Quote Request

Request a Quote for 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.